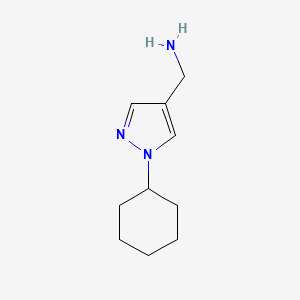

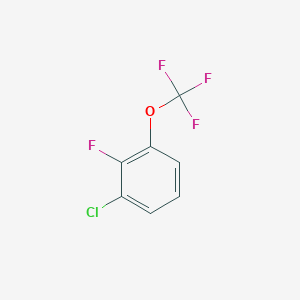

![molecular formula C8H7BrN2O B1456856 (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 881841-53-8](/img/structure/B1456856.png)

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Overview

Description

“(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 . It is a purple solid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, has been a subject of research in the past decade . The focus has been on developing metal-free direct synthesis methods due to their ecological benefits . The synthesis process is influenced by the substituents of the reactants .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrN2O/c9-7-2-1-3-8-10-6 (5-12)4-11 (7)8/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are complex and depend on various factors . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.7±0.1 g/cm3, a boiling point of 267.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.4±3.0 kJ/mol, and it has a flash point of 115.4±23.2 °C . The compound has a molar refractivity of 38.5±0.3 cm3 and a polar surface area of 33 Å2 .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study by Elaatiaoui et al. (2014) focused on the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, revealing how molecular interactions and the arrangement in the crystal lattice can influence the properties of such compounds. The detailed analysis of hydrogen bonding patterns and π-π interactions provides insights into the potential utility of these compounds in designing materials with specific crystalline properties (Elaatiaoui et al., 2014).

Applications in Material Sciences

Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives that exhibit large Stokes' shifts and varying quantum yields, demonstrating their potential as low-cost emitters for applications in optical materials and devices. The ability to tune the optical properties of these compounds through chemical modifications underscores their versatility for use in the development of new luminescent materials (Volpi et al., 2017).

Pharmaceutical Research

In pharmaceutical research, the manipulation of imidazo[1,2-a]pyridine scaffolds is a common strategy for the development of new therapeutic agents. For example, Aggarwal et al. (2016) developed a regioselective synthesis method for 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones, which could serve as key intermediates in the synthesis of compounds with potential biological activities. The structure of these compounds was confirmed through rigorous spectroscopic and crystallographic studies, highlighting the importance of structural characterization in drug development processes (Aggarwal et al., 2016).

Advanced Synthetic Techniques

Changunda et al. (2020) described an efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines and the unexpected synthesis of novel tetracyclic derivatives through nucleophilic aromatic substitution. This study not only expands the chemical space of imidazo[1,2-a]pyridine derivatives but also introduces new methodologies for synthesizing complex heterocyclic structures, which could have applications in various areas of chemical research (Changunda et al., 2020).

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines, including “(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol”, involve the development of eco-friendly metal-free direct formation of derivatives . This is driven by the need to address ecological concerns and improve the efficiency of the synthesis process .

Properties

IUPAC Name |

(5-bromoimidazo[1,2-a]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBUYVZVAOWCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856775 | |

| Record name | (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881841-53-8 | |

| Record name | (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)

![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456776.png)

![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)

![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)

![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)